N-[3-(1H-benzimidazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a combination of benzimidazole and benzothiophene moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzothiophene Moiety: The benzothiophene ring is often synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Coupling Reaction: The final step involves coupling the benzimidazole and benzothiophene moieties through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-({[(1H-1,3-benzodiazol-2-yl)methyl]disulfanyl}methyl)-1H-1,3-benzodiazole
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide is unique due to its combination of benzimidazole and benzothiophene moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H13Cl2N3OS |
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Molecular Weight |
438.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H13Cl2N3OS/c23-13-8-9-15-18(11-13)29-20(19(15)24)22(28)25-14-5-3-4-12(10-14)21-26-16-6-1-2-7-17(16)27-21/h1-11H,(H,25,28)(H,26,27) |
InChI Key |
SITNIHQLQQPZCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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